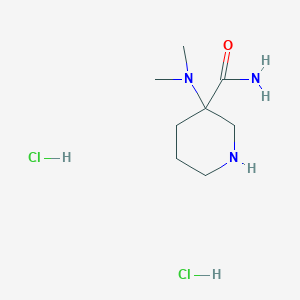![molecular formula C23H19Cl2N3O2S2 B2419180 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide CAS No. 894243-72-2](/img/structure/B2419180.png)
2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring fused to a thiophene ring. This class of compounds is known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a pyrimidine ring fused to a thiophene ring. The presence of various substituents on the rings can greatly influence the properties and reactivity of these compounds .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the rings. These reactions can include electrophilic and nucleophilic substitutions, as well as various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can vary widely, depending on their specific structure. These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with structural features similar to "2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide" have been explored for their potential as therapeutic agents. For instance, derivatives of thieno[3,2-d]pyrimidin have been synthesized and evaluated for their antimicrobial activity, indicating a potential for the development of new antibacterial and antifungal agents (Hossan et al., 2012). These studies underscore the versatility of thieno[3,2-d]pyrimidin derivatives in medicinal chemistry, suggesting that "this compound" could be a candidate for further pharmacological investigations.
Molecular Design and Synthesis
The design and synthesis of complex molecules like "this compound" involve intricate strategies to enhance their pharmacological profiles. A study on the discovery of clinical candidates for treating diseases involving ACAT-1 overexpression highlights the significance of molecular modifications to improve aqueous solubility and oral absorption, which could be relevant for optimizing the properties of the compound (Shibuya et al., 2018).
Antimicrobial Activity
Research on structurally related compounds has demonstrated significant antimicrobial properties. For example, synthesis and evaluation of thieno[2,3-d]pyrimidin-4-ones and derivatives have revealed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that "this compound" could potentially exhibit antimicrobial effects, warranting further investigation into its bioactivity.
Mécanisme D'action
Orientations Futures
Thieno[3,2-d]pyrimidine derivatives are a class of compounds with a wide range of biological activities, making them interesting targets for future research. Potential areas of study could include the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S2/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-32-23-27-19-10-12-31-21(19)22(30)28(23)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOHWQNZZKJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)
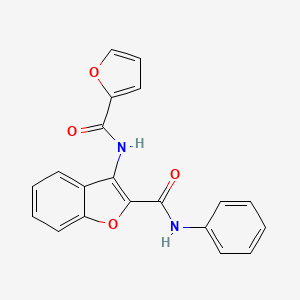
![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)
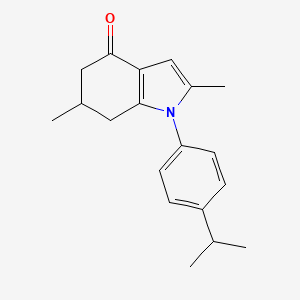
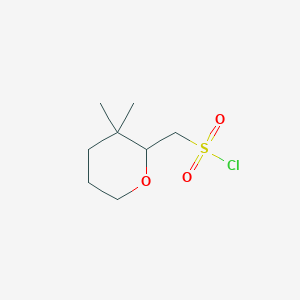
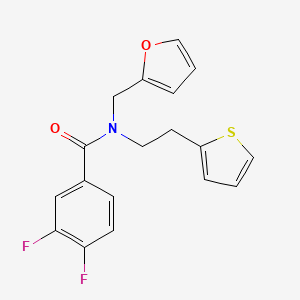
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)
![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)
![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)
